molecular formula C16H19N3O2 B15111967 Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate CAS No. 903446-45-7

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate

Cat. No.: B15111967
CAS No.: 903446-45-7
M. Wt: 285.34 g/mol
InChI Key: PUBYQZWPNKZULH-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate: Similar structure but with a chloro and methylthio substituent.

    2-Phenethylamines: Compounds with a 2-phenylethylamine moiety, known for their biological activity.

Uniqueness

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with an ethyl ester and phenylethylamine group makes it a versatile compound for various applications.

Properties

CAS No.

903446-45-7

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

ethyl 4-methyl-2-(2-phenylethylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19N3O2/c1-3-21-15(20)14-11-18-16(19-12(14)2)17-10-9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,17,18,19)

InChI Key

PUBYQZWPNKZULH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NCCC2=CC=CC=C2

Origin of Product

United States

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